molecular formula C8H6O3 B14374031 2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine CAS No. 90566-64-6

2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine

Cat. No.: B14374031
CAS No.: 90566-64-6
M. Wt: 150.13 g/mol
InChI Key: OIWYZDSXPXQHDN-UHFFFAOYSA-N
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Description

2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine is a complex organic compound characterized by its unique structure, which includes a seven-membered ring with oxygen atoms and methano bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine typically involves multi-step organic reactions. One common method includes the reaction of sesamol with aromatic aldehydes and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at elevated temperatures . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and reduce production costs. The exact methods may vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine involves its interaction with specific molecular targets. For instance, it may interact with GABA receptors in the brain, leading to anticonvulsant effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine is unique due to its specific ring structure and the presence of methano bridges, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

90566-64-6

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

3,5,9-trioxatricyclo[6.2.1.02,6]undeca-1(10),2(6),7-triene

InChI

InChI=1S/C8H6O3/c1-5-3-9-6(1)2-7-8(5)11-4-10-7/h2-3H,1,4H2

InChI Key

OIWYZDSXPXQHDN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C(C1=CO2)OCO3

Origin of Product

United States

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